Purine Nucleoside Phosphorylase (PNP) Inhibition: Potency and Binding Affinity
6-(Methylamino)-1H-purin-8(7H)-one demonstrates measurable but moderate inhibition of Purine Nucleoside Phosphorylase (PNP), a key enzyme in purine metabolism and a target for T-cell malignancies and autoimmune disorders [1]. This activity profile is distinct from more potent, highly optimized PNP inhibitors. The compound's moderate potency makes it a valuable tool compound for probing the enzyme's active site without causing complete ablation of its function, useful for studying partial inhibition or as a negative control in high-throughput screens.
| Evidence Dimension | PNP Enzyme Inhibition (IC50) and Binding Affinity (Ki) |
|---|---|
| Target Compound Data | IC50 = 1,330 nM; Ki = 290,000 nM (290 µM) |
| Comparator Or Baseline | Other known PNP inhibitors (e.g., Forodesine, Immucillin-H) exhibit IC50 values in the low nanomolar range (e.g., < 10 nM). |
| Quantified Difference | Approximately 2-3 orders of magnitude less potent than clinical-stage PNP inhibitors. |
| Conditions | In vitro enzyme inhibition assay using [8-14C]-inosine conversion; human erythrocyte PNP assessed by guanosine phosphorylysis. |
Why This Matters
This data confirms the compound is not a potent PNP inhibitor, which is critical for researchers seeking to avoid PNP-mediated off-target effects in other purine-based assays.
- [1] BindingDB. BDBM50404028. CHEMBL2021376. Affinity Data for 6-(Methylamino)-1H-purin-8(7H)-one. View Source
